

# Total Synthesis of Drimenol and its Analogues: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Drimane*

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These application notes provide a comprehensive overview of the total synthesis of the bioactive sesquiterpenoid drimenol and its analogues. This document includes detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields and biological activities, and visualizations of synthetic workflows.

## Introduction

Drimenol, a **drimane** sesquiterpenoid first isolated from the bark of *Drimys winteri*, has garnered significant attention due to its wide range of biological activities, including antifungal, antibacterial, and anti-insect properties.<sup>[1][2]</sup> The limited availability from natural sources has spurred the development of various synthetic strategies to access drimenol and its structurally diverse analogues for further biological evaluation and drug discovery efforts. This document outlines several prominent total synthesis approaches, providing detailed protocols for key reactions.

## Synthetic Strategies Overview

The total synthesis of drimenol has been accomplished through various routes, primarily utilizing chiral pool starting materials to establish the correct stereochemistry of the decalin core. Prominent starting materials include (+)-sclareolide, ambreinolide, and larixol.<sup>[3][4][5]</sup> Additionally, semi-synthetic approaches from more complex natural products like polygodial

have been reported.<sup>[6]</sup> Biosynthetic and chemoenzymatic strategies are also emerging as powerful alternatives.<sup>[7][8]</sup>

A common strategy involves the degradation of a larger terpenoid to a **drimane** skeleton, followed by functional group manipulations to afford drimenol. Key reactions frequently employed include Baeyer-Villiger oxidation, acid-catalyzed dehydrations, and various oxidation and reduction reactions.

## Data Presentation

**Table 1: Comparison of Selected Total Syntheses of (-)-Drimenol**

Starting Material	Key Intermediates	Number of Steps	Overall Yield (%)	Reference
(+)-Sclareolide	8-hydroxy-drimenol	3 (from sclareolide to 8-hydroxy-drimenol)	Not explicitly stated for the full sequence in a single source	[9]
Ambreinolide	$\Delta^{12}$ -Dehydroambrein olide, (+)-Drimane-8 $\alpha$ ,11-diol	7	~13	[3]
Larixol	Epoxy diol, Diacetoxy aldehyde	8	32.5	[3]
Sclareol	Acetoxy aldehyde, 11-monoacetate of drimanediol	4	~17 (for drimenyl acetate)	[3]

**Table 2: Antifungal Activity of Drimenol and Analogues**

Compound	Fungal Species	Activity Metric	Value ( $\mu\text{g/mL}$ )	Reference
(-)-Drimenol	<i>Candida albicans</i>	IC <sub>50</sub>	~25	<a href="#">[1]</a> <a href="#">[10]</a>
(-)-Drimenol	<i>Saccharomyces cerevisiae</i>	IC <sub>50</sub>	~15	<a href="#">[10]</a>
(-)-Drimenol	<i>Candida albicans</i>	MIC	8 - 64	<a href="#">[1]</a> <a href="#">[8]</a>
(-)-Drimenol	<i>Aspergillus</i> spp.	MIC	8 - 64	<a href="#">[1]</a> <a href="#">[8]</a>
(-)-Drimenol	<i>Cryptococcus</i> spp.	MIC	8 - 64	<a href="#">[1]</a>
(-)-Drimenol	Fluconazole-resistant <i>C. albicans</i>	MIC	8 - 64	<a href="#">[1]</a>
(-)-Drimenol	<i>Candida auris</i>	Complete inhibition	60	<a href="#">[8]</a>
(+)-Albicanol	<i>Candida albicans</i>	-	Weaker than drimenol	<a href="#">[1]</a>
Drimane-amide derivative A2	<i>Botrytis cinerea</i>	IC <sub>50</sub>	3.18	<a href="#">[5]</a>
Drimane-amide derivative A2	<i>Glomerella cingulata</i>	IC <sub>50</sub>	10.48	<a href="#">[5]</a>
Drimane-amide derivative A3	<i>Botrytis cinerea</i>	IC <sub>50</sub>	4.25	<a href="#">[5]</a>
Drimane-amide derivative A3	<i>Alternaria brassicae</i>	IC <sub>50</sub>	6.87	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Synthesis of (-)-Drimenol from (+)-Sclareolide

This protocol outlines a key sequence in the synthesis of (-)-drimenol starting from the commercially available (+)-sclareolide. The main steps involve a Baeyer-Villiger oxidation to form a lactone, followed by reduction and acid-catalyzed dehydration.[\[9\]](#)

#### Step 1: Baeyer-Villiger Oxidation of (+)-Sclareolide

- Materials and Reagents: (+)-Sclareolide, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated), Sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution (10%), Brine, Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Procedure:
  - Dissolve (+)-sclareolide (1.0 eq) in dichloromethane in a round-bottom flask.
  - Cool the solution to 0 °C in an ice bath.
  - Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.
  - Upon completion, quench the reaction by adding 10% sodium sulfite solution.
  - Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield the corresponding lactone.

#### Step 2: Reduction to 8-hydroxy-drimenol

- Materials and Reagents: Lactone intermediate from Step 1, Lithium aluminum hydride ( $\text{LiAlH}_4$ ), Anhydrous diethyl ether or tetrahydrofuran (THF), Sodium sulfate decahydrate ( $\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$ ).
- Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether.
- Cool the suspension to 0 °C.
- Add a solution of the lactone (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH<sub>4</sub> suspension.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
- Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then water again.
- Stir the resulting mixture until a white precipitate forms.
- Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure to obtain crude 8-hydroxy-drimenol, which can be purified by column chromatography.

### Step 3: Acid-Catalyzed Dehydration to (-)-Drimenol

- Materials and Reagents: 8-hydroxy-drimenol, p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), Benzene or toluene, Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Procedure:
  - Dissolve 8-hydroxy-drimenol (1.0 eq) in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.
  - Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
  - Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
  - Monitor the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford (-)-drimenol.

## Protocol 2: Synthesis of Drimenol from Drimane-8 $\alpha$ ,11-diol 11-monoacetate

This protocol describes a convenient method for the synthesis of drimenol from a readily available precursor.[\[7\]](#)

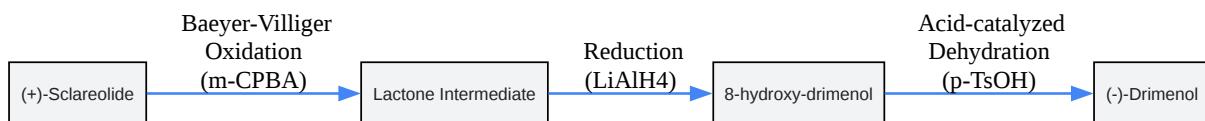
- Materials and Reagents: **Drimane-8 $\alpha$ ,11-diol 11-monoacetate**, Ethanol, Sulfuric acid ( $H_2SO_4$ ), Diethyl ether, Saturated sodium bicarbonate ( $NaHCO_3$ ) solution, Brine, Anhydrous magnesium sulfate ( $MgSO_4$ ).
- Procedure:
  - Dissolve **drimane-8 $\alpha$ ,11-diol 11-monoacetate** in ethanol in a round-bottom flask.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Stir the reaction mixture at room temperature for 18 hours.
  - Neutralize the reaction with a saturated solution of sodium bicarbonate.
  - Remove the ethanol under reduced pressure.
  - Extract the aqueous residue with diethyl ether.
  - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter and concentrate the solution to obtain a crude mixture of drimenol and its isomer.
  - Purify by recrystallization from hexane to obtain pure drimenol.

## Protocol 3: Swern Oxidation of Drimenol to Drimenal

This protocol details the oxidation of the primary alcohol of drimenol to the corresponding aldehyde, drimenal, a key intermediate for the synthesis of other **drimane** sesquiterpenoids.

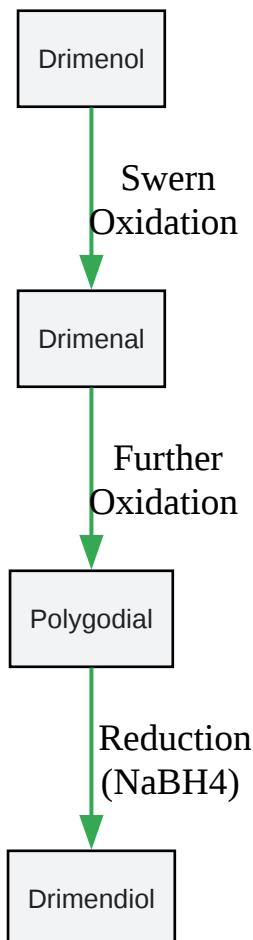
- Materials and Reagents: Drimenol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine ( $\text{Et}_3\text{N}$ ), Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), Anhydrous conditions.
- Procedure:
  - Under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).
  - Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
  - Add a solution of drimenol (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.
  - Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
  - Allow the reaction to warm to room temperature.
  - Quench the reaction with water and extract the product with dichloromethane.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude drimenal by column chromatography on silica gel.

## Mandatory Visualization



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Caption: Synthetic workflow for the total synthesis of (-)-drimenol from (+)-sclareolide.

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Caption: Synthesis of drimenol analogues, drimenal, polygodial, and drimendiol, starting from drimenol.

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